molecular formula C13H22N5O4P B016676 (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine CAS No. 180587-75-1

(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine

Cat. No.: B016676
CAS No.: 180587-75-1
M. Wt: 343.32 g/mol
InChI Key: GCOFRXOOFANVPB-JTQLQIEISA-N
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Description

(R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine, also known as DEPMPA, is an antiviral drug that has been studied extensively for its potential use in the treatment of various viral infections. DEPMPA has been found to be an effective inhibitor of the replication of several viruses, including herpes simplex virus type 1 (HSV-1), human immunodeficiency virus (HIV), and influenza A virus. DEPMPA has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells.

Scientific Research Applications

  • Synthetic Intermediate for Antivirals : It serves as a potential synthetic intermediate in the preparation of antiviral agents (Roux, Canard, & Alvarez, 2014).

  • Antiretroviral Activity : This compound exhibits potent antiretroviral activity against a range of viruses including HIV, HBV (hepatitis B virus), and various DNA and RNA viruses (Barral et al., 2011).

  • Immunostimulatory and Immunomodulatory Effects : It possesses immunostimulatory and immunomodulatory activities, which are beneficial in treating HIV infection (Zídek, Potměšil, Kmoníčková, & Holý, 2003).

  • Group Specificity in Antiviral Activity : The 2'-alkyl derivatives of 9-(2-phosphonomethoxyethyl)adenine, a related compound, show antiviral activity and group specificity (Dvořáková, Holý, & Rosenberg, 1994).

  • Substrate for Enzymes in HIV Treatment : It is a preferred substrate for enzymes such as NDPK and HIV-1 RT, playing a role in HIV treatment (Priet, Roux, Saez-Ayala, Ferron, Canard, & Alvarez, 2015).

  • Nitric Oxide Production Augmentation : It augments nitric oxide production by murine macrophages, acting as an immunostimulatory compound (Zídek, Kmoníčková, & Holý, 2004).

  • Prodrug of Tenofovir : As a key intermediate, it is used in the production of the antiviral drug adefovir dipivoxil (Yu et al., 1999).

  • Cytostatic Activity : N6-derivatives of 2,6-diamino-9-[2-(phosphonomethoxy)ethyl-purine (PMEDAP), a related compound, have shown significant cytostatic activity in vitro (Holý, Votruba, Tloušťová, & Masojídková, 2001).

  • PMEDAP and PMPA Hybrid : It forms a unique structural hybrid with well-established antiviral activity (Jeffery, Kim, & Wiemer, 2000).

  • Metal Ion-Binding Properties : The metal ion-binding properties of this compound and its relatives have been studied, with relevance to antiviral activity (Gómez-Coca et al., 2000).

  • Enhanced HIV and HBV Activity : Modified versions of this compound, like CMX157, show significantly enhanced activity against HIV-1 and HBV, and are orally available (Painter et al., 2007).

  • Therapeutic Effects and Antiviral Properties : As a member of acyclic nucleoside phosphonates (ANPs), it has high therapeutic effect and significant antiviral properties (Janeba, Masojídková, & Holý, 2010).

  • Activity Against Hepatitis C Virus and HIV-1 : Certain derivatives are active against hepatitis C virus and HIV-1 in vitro (Valiaeva et al., 2011).

  • Resistance to HIV Reverse Transcriptase : The K70E mutation in HIV reverse transcriptase confers decreased susceptibility to this compound in vitro (Cherrington, Mulato, Fuller, & Chen, 1996).

  • Prodrugs with Potent Antiretroviral Activity : Prodrugs like GS-7340 and GS-9131 exhibit potent antiretroviral activity and excellent pharmacokinetic properties (Birkuš et al., 2006).

  • Modified Nucleosides and HIV-1 Reverse Transcriptase : Modified versions like BH3-PMEApp and BH3-PMPApp act as substrates for HIV-1 reverse transcriptase, potentially controlling drug resistance (Frangeul, Barral, Alvarez, & Canard, 2007).

  • Comparative Study of Thiophosphonates and Phosphonates : Studies have been conducted on the antiviral activity and decomposition of thiophosphonates compared to phosphonates (Roux et al., 2013).

  • Protective Effect Against Human T-Cell Leukemia Virus : Tenofovir, a related compound, at certain concentrations, protects peripheral blood mononuclear cells against human T-cell leukemia/lymphotropic virus type 1 infection in vitro (Balestrieri et al., 2005).

Mechanism of Action

Target of Action

®-9-[2-(Diethylphosphonomethoxy)propyl]adenine, also known as Tenofovir, is an antiviral drug that belongs to the class of nucleoside analogues . Its primary targets are HIV-1 and hepatitis B virus . These viruses are responsible for causing AIDS and hepatitis B, respectively.

Mode of Action

Tenofovir is a prodrug, which means it is inactive in its original form. It is converted by phosphorylation to its active form in vivo . The active form of Tenofovir inhibits the activity of viral reverse transcriptase, an enzyme crucial for the replication of HIV-1 and hepatitis B virus . By inhibiting this enzyme, Tenofovir prevents the viruses from replicating and spreading.

Result of Action

The molecular and cellular effects of Tenofovir’s action result in a reduction in the replication of HIV-1 and hepatitis B virus . This leads to a decrease in viral load, which can slow the progression of AIDS and hepatitis B, and reduce the risk of transmission.

Biochemical Analysis

Biochemical Properties

It is known that adenine, a key nucleobase, plays a crucial role in various biochemical reactions . It is plausible that ®-9-[2-(Diethylphosphonomethoxy)propyl] Adenine may interact with enzymes, proteins, and other biomolecules, influencing their function and the nature of their interactions .

Cellular Effects

Related compounds have shown significant effects on various types of cells and cellular processes . For instance, the compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown changes in their effects over time, including information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related compounds have shown that the effects of the product vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is plausible that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is plausible that the compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine involves the reaction between (R)-2-bromo-1-(2-hydroxypropyl)adenine and diethylphosphonate in the presence of a base.", "Starting Materials": [ "(R)-2-bromo-1-(2-hydroxypropyl)adenine", "Diethylphosphonate", "Base (e.g. potassium tert-butoxide)" ], "Reaction": [ "To a stirred solution of (R)-2-bromo-1-(2-hydroxypropyl)adenine (1.0 equiv) in dry DMF, add the base (2.0 equiv) and stir for 10 minutes at room temperature.", "Add diethylphosphonate (1.5 equiv) dropwise to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography to obtain (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine as a white solid." ] }

180587-75-1

Molecular Formula

C13H22N5O4P

Molecular Weight

343.32 g/mol

IUPAC Name

9-[(2S)-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine

InChI

InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/t10-/m0/s1

InChI Key

GCOFRXOOFANVPB-JTQLQIEISA-N

Isomeric SMILES

CCOP(=O)(CO[C@@H](C)CN1C=NC2=C(N=CN=C21)N)OCC

SMILES

CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC

Canonical SMILES

CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC

synonyms

P-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester;  [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester;  Diethyl Tenofovir

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine in Tenofovir production?

A1: this compound serves as a key intermediate in the synthesis of Tenofovir [, ]. This compound undergoes hydrolysis to remove the two ethyl groups from the phosphonate moiety, ultimately yielding Tenofovir. The research emphasizes improving the synthesis of this compound to enhance the efficiency and safety of Tenofovir production [].

Q2: How has the synthesis of this compound been improved for industrial production?

A2: One research article highlights an improved synthesis method for this compound, focusing on safety and efficiency []. Instead of using a solution of lithium tert-butoxide in THF, a freshly prepared solution in DMF is utilized for deprotonating the hydroxyl group of (R)-9-(hydroxylpropyl) adenine during its reaction with diethyl p-toluenesulfonyloxymethyl phosphate. This change allows for a safer reaction environment. Furthermore, the molar ratio of (R)-9-[2-((diethylphosphonomethoxy)) propyl] adenine to trimethylsilyl bromide used for ethyl group removal is optimized from 1:6 to 1:4.5. This adjustment contributes to a more efficient process for large-scale Tenofovir production.

Q3: What are the advantages of the optimized Tenofovir preparation method described in the research?

A3: The optimized Tenofovir preparation method, utilizing the improved synthesis of this compound, offers several benefits []. These include a higher yield of Tenofovir, formation of larger Tenofovir crystals that simplify filtration and collection, shorter production time, and lower energy consumption. These advantages make the process more efficient and cost-effective for industrial production.

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